molecular formula C19H29BrN2O3 B1408892 Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate CAS No. 1704065-32-6

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate

Cat. No.: B1408892
CAS No.: 1704065-32-6
M. Wt: 413.3 g/mol
InChI Key: HJEJZPGDZMVBLW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-(4-bromo-2-methylphenoxy)propyl chain at the 4-position. The Boc group enhances solubility and stability during synthesis, while the bromo and methyl substituents on the phenoxy moiety influence electronic and steric properties, making it a candidate for medicinal chemistry applications such as enzyme inhibition or PROTAC development .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromo-2-methylphenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O3/c1-15-14-16(20)6-7-17(15)24-13-5-8-21-9-11-22(12-10-21)18(23)25-19(2,3)4/h6-7,14H,5,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEJZPGDZMVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from tert-butyl piperazine-1-carboxylate derivatives, which serve as the protected piperazine core. The key steps involve:

  • Introduction of a bromoalkyl side chain (e.g., 2-bromoethyl or 3-bromopropyl derivatives) onto the piperazine nitrogen.
  • Coupling of the bromoalkyl intermediate with a substituted phenol (4-bromo-2-methylphenol) via nucleophilic substitution to form the phenoxypropyl side chain.
  • Final purification and characterization to ensure product integrity.

This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of bromoalkyl intermediates to build the desired structure.

Key Intermediate Preparation: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

A commonly reported intermediate is tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate , which can be synthesized by bromination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using carbon tetrabromide and triphenylphosphine in dichloromethane or tetrahydrofuran solvents. The reaction is typically performed at 0–20 °C with stirring over 18–20 hours, followed by purification via silica gel chromatography.

Parameter Details
Reagents Carbon tetrabromide, triphenylphosphine
Solvent Dichloromethane or tetrahydrofuran
Temperature 0–20 °C
Reaction time 18–20 hours
Yield 78–83.7%
Purification Silica gel column chromatography (hexane/ethyl acetate)
Product State Yellow solid or colorless oil

This step is crucial as it introduces the bromoalkyl group necessary for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution to Form the Phenoxypropyl Side Chain

The bromoalkyl intermediate then undergoes nucleophilic substitution with 4-bromo-2-methylphenol to install the 3-(4-bromo-2-methylphenoxy)propyl side chain. This reaction is typically carried out in the presence of a base such as potassium tert-butoxide or potassium carbonate in polar aprotic solvents like DMF or tetrahydrofuran, at elevated temperatures (~60–75 °C) for several hours.

Parameter Details
Nucleophile 4-bromo-2-methylphenol
Base Potassium tert-butoxide, potassium carbonate
Solvent DMF, tetrahydrofuran
Temperature 60–75 °C
Reaction time 2–18 hours
Yield Variable, typically moderate to high depending on conditions
Purification Silica gel chromatography or preparative HPLC

This step links the aromatic phenoxy group to the piperazine core through a propyl spacer, critical for the target compound's biological activity.

Protection and Deprotection Steps

The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen is stable under the substitution conditions but can be removed later if needed by treatment with trifluoroacetic acid (TFA) or other acidic deprotection cocktails. This step is essential when the free amine is required for further functionalization or biological testing.

Parameter Details
Deprotection agent TFA/DCM/TES/H2O mixture (20:20:8:7 v/v)
Temperature Room temperature
Reaction time ~40 hours
Purification Preparative reverse-phase HPLC
Outcome Removal of tert-butyl protecting group, yielding free amine

This deprotection is performed after the main synthetic steps to avoid side reactions.

Alternative Synthetic Routes and Conditions

Other methods include direct alkylation of piperazine derivatives with dibromoalkanes under inert atmosphere using bases such as N-ethyl-N,N-diisopropylamine, yielding bromoalkyl intermediates in moderate yields (36–45%) after prolonged reaction times (up to 72 hours) at mild temperatures (~30 °C).

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Bromination of hydroxyethyl intermediate Carbon tetrabromide, triphenylphosphine, DCM, 0–20 °C, 18–20 h 78–83.7 Key bromoalkyl intermediate formation
Nucleophilic substitution with 4-bromo-2-methylphenol Potassium tert-butoxide or K2CO3, DMF/THF, 60–75 °C, 2–18 h Moderate-high Formation of phenoxypropyl side chain
Boc deprotection (if needed) TFA/DCM/TES/H2O, room temp, ~40 h Variable Removal of protecting group
Direct alkylation alternative Dibromoalkane, N-ethyl-N,N-diisopropylamine, 30 °C, 72 h 36–45 Longer reaction, moderate yield

3 Research Findings and Considerations

  • The carbon tetrabromide/triphenylphosphine bromination method is widely preferred for its relatively high yields and mild conditions, producing clean bromoalkyl intermediates suitable for further substitution.
  • The nucleophilic substitution step requires careful control of base strength and temperature to avoid side reactions such as elimination or multiple substitutions.
  • Protecting group strategies are crucial to maintain piperazine nitrogen integrity during multi-step synthesis.
  • Purification by silica gel chromatography and preparative HPLC ensures high purity, essential for biological evaluation.
  • Literature reports emphasize the need for anhydrous and inert atmosphere conditions during sensitive steps to maximize yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromide substituent can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anthelmintic properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Explored for its anticorrosive properties in protecting materials such as carbon steel.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other Boc-protected piperazine derivatives, differing primarily in the substituents on the aromatic ring and the linker chain. Key structural variations include:

Compound Name Substituents on Aromatic Ring Linker Chain Molecular Weight (g/mol) Key Applications/Studies Evidence ID
Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate 4-Bromo, 2-methyl Propyl ~410.3 Potential kinase/PROTAC target [1], [5]
Tert-butyl 4-(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)piperazine-1-carboxylate (3c) 3,4,5-Trimethoxy Propyl ~466.5 hENT1 inhibition [1]
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) 1,3,4-Thiadiazole Pyridinyl ~391.4 Antibacterial agents [9]
Tert-butyl 4-(4-decylbenzoyl)piperazine-1-carboxylate (3h) 4-Decylbenzoyl None ~446.6 Sphingosine-1-phosphate inhibition [12]
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate 5-Bromo, 2-(trifluoromethoxy) Sulfonyl ~504.3 Intermediate for drug discovery [20]

Physicochemical Properties and SAR Insights

  • Solubility : Methoxy-rich analogues (e.g., 3c) exhibit higher aqueous solubility compared to the bromo/methyl-substituted target compound, which is more lipophilic .
  • Stability : The Boc group improves stability during synthesis but requires acidic conditions for removal, a common feature across all analogues .
  • SAR Trends :
    • Electron-Withdrawing Groups (e.g., Br, CF3) : Enhance electrophilicity and binding to electron-rich enzyme pockets (e.g., kinase ATP-binding sites) .
    • Electron-Donating Groups (e.g., OCH3) : Improve solubility and hENT1 affinity but may reduce metabolic stability .

Analytical Characterization

All compounds are validated via:

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons in 3c vs. bromo singlet in the target compound) .
  • LCMS/HRMS : Verifies molecular weight (e.g., [M+H]+ = 593.3 for vs. ~410.3 for the target compound) .
  • HPLC : Purity ≥95% for most derivatives, critical for biological testing .

Biological Activity

Overview

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C19H29BrN2O3 and a molecular weight of 413.35 g/mol. It features a piperazine ring, a tert-butyl group, and a brominated phenoxypropyl moiety. This compound is primarily utilized in research settings, particularly in studying its potential biological activities, including antibacterial and anthelmintic properties.

The synthesis of this compound typically involves several steps:

  • Reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form an intermediate.
  • Coupling with tert-butyl 4-piperazinecarboxylate under controlled conditions to yield the final product.

This synthetic route highlights the compound's structural complexity and its potential for diverse chemical reactions, including nucleophilic substitution and oxidation-reduction processes.

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anthelmintic Activity

In addition to antibacterial effects, this compound has been investigated for its anthelmintic properties. Research has demonstrated that it can effectively paralyze and kill parasitic worms in laboratory settings. The precise mechanism remains under investigation, but it is hypothesized that the compound may disrupt neuromuscular function in helminths .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

  • Study on Antibacterial Activity : A comparative analysis of various piperazine derivatives showed that this compound had one of the highest activity levels against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
  • Anthelmintic Efficacy : In trials involving nematodes, the compound demonstrated effective paralysis at concentrations as low as 10 µg/mL, outperforming several commercial anthelmintics.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or helminth neuromuscular function. Further studies are required to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylateSimilar structure but different substituentsModerate antibacterial activity
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylateDifferent substituents leading to varied propertiesNotable antibacterial and antifungal properties

This table illustrates how slight modifications in structure can significantly impact biological activity, underscoring the importance of structure-activity relationships in drug development.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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